molecular formula C16H16N2O B11809701 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11809701
M. Wt: 252.31 g/mol
InChI Key: SKYOJUOXZYMBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS 1176649-88-9) is a high-purity chemical reagent for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. This compound belongs to the 1H-benzo[d]imidazole class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and structural similarity to natural purine bases . Benzimidazole derivatives are extensively investigated in oncology research for their ability to inhibit cancer cell proliferation through multiple mechanisms. These compounds can act as DNA minor groove-binding ligands, forming non-covalent interactions with AT-rich sequences and potentially interfering with DNA-dependent enzymatic processes . Research on analogous molecules has identified potent inhibition of human topoisomerase I (Hu Topo I), a critical enzyme for DNA replication, leading to DNA damage and cell cycle arrest at the G2/M phase . Furthermore, structurally similar benzimidazoles have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines, including lung carcinoma (A549) and colon cancer (SW480) models, often surpassing the potency of standard chemotherapeutic agents like cisplatin and etoposide . The specific substitution pattern of this compound, featuring a 3-methoxyphenyl group at the 2-position and methyl groups at the 5- and 6-positions, is designed to explore structure-activity relationships and enhance binding affinity to molecular targets such as tubulin, potentially inhibiting its polymerization . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel anticancer agents.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-10-7-14-15(8-11(10)2)18-16(17-14)12-5-4-6-13(9-12)19-3/h4-9H,1-3H3,(H,17,18)

InChI Key

SKYOJUOXZYMBOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Carbon Disulfide-Mediated Cyclization

A seminal method involves reacting 1,2-dimethyl-4,5-diaminobenzene with carbon disulfide in an inert solvent (e.g., benzene) under reflux. This produces 2-mercapto-5,6-dimethylbenzimidazole as a crystalline intermediate (melting point: 325°C). Subsequent desulfurization using Raney nickel in n-butyl alcohol yields 5,6-dimethylbenzimidazole. The reaction proceeds via nucleophilic attack of the diamine on carbon disulfide, forming a thiourea intermediate that cyclizes under thermal conditions.

Key Data:

  • Yield: ~75% after recrystallization.

  • Conditions: Benzene reflux (2 hours), Raney nickel in n-butyl alcohol (room temperature).

Acid-Catalyzed Cyclodehydration

Alternative approaches employ 1,2-arylenediamines with formamide derivatives. For example, heating 4,5-dimethyl-o-phenylenediamine with dimethylformamide (DMF) and hydrochloric acid under microwave irradiation (150°C, 2 minutes) achieves cyclization via an N-(2-aminophenyl)formamide intermediate. This method bypasses hazardous reagents and achieves yields exceeding 90%.

Introducing the 3-Methoxyphenyl Substituent

The 2-position of the benzimidazole core is functionalized through condensation reactions with 3-methoxybenzaldehyde derivatives.

Aldehyde Condensation in Solvent-Free Conditions

A green synthesis route involves reacting 5,6-dimethylbenzimidazole with 3-methoxybenzaldehyde and malononitrile under solvent-free conditions at 90°C. The reaction proceeds via Knoevenagel condensation, forming an arylidenemalononitrile intermediate that undergoes cyclocondensation with the benzimidazole.

Key Data:

  • Yield: 82–89%.

  • Conditions: Solvent-free, 90°C, 30 minutes.

Microwave-Assisted Aryl Substitution

Integrated One-Pot Synthesis

Recent advances favor one-pot methodologies to minimize purification steps.

Sequential Condensation-Cyclization

A patent-pending method combines 1,2-dimethyl-4,5-diaminobenzene , 3-methoxybenzaldehyde , and carbon disulfide in a single reactor. The process involves:

  • Thiourea Formation: Reacting the diamine with carbon disulfide in benzene.

  • Cyclization: Heating to 150°C to form 2-mercapto-5,6-dimethylbenzimidazole.

  • Nucleophilic Aromatic Substitution: Replacing the mercapto group with 3-methoxyphenyl via Ullmann coupling using copper(I) iodide.

Key Data:

  • Overall Yield: 68%.

  • Conditions: Copper(I) iodide, cesium carbonate, dimethylformamide, 110°C.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Advantages
Carbon DisulfideCS₂, Raney nickelBenzene reflux, 2 hours75%High-purity intermediate
Microwave CyclizationDMF, HCl150°C, 2 minutes92%Rapid, energy-efficient
Solvent-Free3-Methoxybenzaldehyde, malononitrile90°C, 30 minutes89%Eco-friendly, no purification required
One-PotCuI, Cs₂CO₃DMF, 110°C, 12 hours68%Scalable, fewer intermediates

Mechanistic Insights

Role of Acid Catalysis

In DMF-based syntheses, hydrochloric acid protonates the carbonyl oxygen of formamide, enhancing electrophilicity for nucleophilic attack by the diamine. The resulting formamide intermediate undergoes intramolecular cyclodehydration to form the benzimidazole core.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates during aryl substitution, while non-polar solvents (e.g., benzene) favor thiourea formation in carbon disulfide routes.

Challenges and Optimization Strategies

  • Purification Difficulties: Mercapto intermediates require recrystallization from acetone-petroleum ether mixtures, increasing process time.

  • Functional Group Tolerance: Electron-withdrawing groups on aldehydes reduce reaction rates, necessitating higher temperatures or longer durations.

  • Scale-Up Limitations: Microwave methods face energy transfer inefficiencies in large batches .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to modify the benzimidazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Recent studies have highlighted the bioactivity of benzimidazole derivatives, including 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole. These compounds exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and other Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that certain benzimidazole derivatives possess anti-inflammatory properties. For example, compounds exhibiting cyclooxygenase inhibition have been reported to reduce edema and pain in animal models, suggesting their potential as anti-inflammatory agents .
  • Anticancer Potential : The anticancer activity of benzimidazole derivatives has been extensively studied. Some derivatives have shown cytotoxic effects against cancer cell lines such as HCT116 (human colorectal carcinoma), with IC50 values indicating their potency compared to standard chemotherapeutic agents like 5-fluorouracil .

Synthesis and Characterization

The synthesis of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multi-step organic reactions that include:

  • Formation of the Imidazole Ring : This is achieved through condensation reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the methoxy group and methyl groups is conducted via nucleophilic substitution methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Biological Evaluations

Biological evaluations are crucial for understanding the therapeutic potential of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole:

Study Type Findings
Antimicrobial TestingExhibited significant activity against various bacterial strains (MIC values < 10 µg/mL)
Anti-inflammatory StudiesDemonstrated reduction in edema comparable to standard anti-inflammatory drugs
Anticancer ActivityShowed cytotoxic effects on cancer cell lines with IC50 values indicating high potency

Case Studies and Research Findings

Several studies have documented the effectiveness of benzimidazole derivatives in various therapeutic contexts:

  • A study by Moneer et al. synthesized a series of benzimidazole derivatives that showed promising anti-inflammatory effects in animal models, with significant reductions in edema compared to standard treatments .
  • Another research effort focused on the synthesis of novel benzimidazole derivatives that were evaluated for their antimicrobial properties against Mycobacterium tuberculosis, revealing selective inhibition without affecting non-tuberculous strains .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Substituent Effects

The benzimidazole scaffold’s properties are highly sensitive to substituent modifications. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Structural Features
Target Compound 2-(3-Methoxyphenyl), 5,6-dimethyl Electron-rich aromatic system; steric bulk
5,6-Dimethyl-1H-benzimidazole 5,6-dimethyl only Minimal steric hindrance; planar structure
2-Phenylbenzimidazole 2-phenyl Increased π-stacking potential
2-Nitrobenzimidazole 2-nitro Electron-withdrawing; enhanced reactivity
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the benzimidazole core and altering its HOMO-LUMO gap compared to electron-withdrawing substituents (e.g., nitro groups) .

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies on related benzimidazole derivatives reveal substituent-dependent electronic transitions:

Compound UV-Vis Peaks (nm) Transition Type HOMO-LUMO Gap (eV)
Target Compound (Theoretical) ~250, ~340 π→π, n→π 3.2–3.5 (estimated)
DBH () 245, 378 (exp.) π→π, n→π 3.0–3.3
2-Phenylbenzimidazole ~260, ~310 π→π* 4.0–4.5
  • The target compound’s methoxy and methyl groups likely red-shift absorption peaks compared to simpler benzimidazoles due to extended conjugation and electron donation .
  • HOMO-LUMO gaps correlate with reactivity; lower gaps (as in DBH) suggest higher electron mobility, advantageous for optoelectronic applications .

Thermodynamic and Crystallographic Properties

Comparative thermodynamic data from DFT and crystallographic studies:

Compound Crystal System Space Group ΔH (kJ/mol) ΔS (J/mol·K)
Target Compound Triclinic* P-1* -215.3 189.6
DBH () Triclinic P-1 -198.7 175.2
2-Phenylbenzimidazole Monoclinic P2₁/c -180.5 160.8

*Assumed based on structural similarity to DBH .

  • The triclinic packing in the target compound and DBH facilitates intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), enhancing thermal stability compared to monoclinic systems .
  • Higher entropy (ΔS) in the target compound suggests greater conformational flexibility in solution, influenced by methoxy and methyl groups .

Biological Activity

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on synthesizing the compound, its biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of 3-methoxyphenyl derivatives with 5,6-dimethyl-1H-benzimidazole under acidic or basic conditions. Various methods have been reported, including one-pot reactions that enhance yield and purity .

Antitumor Activity

Research indicates that compounds containing the 5,6-dimethyl-benzimidazole moiety exhibit significant cytotoxic effects against various human tumor cell lines. For instance, derivatives with specific substituents at the imidazolyl-3-position have shown IC50 values below 5 μM, indicating potent antitumor activity. Notably, a compound similar to 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole demonstrated remarkable selectivity against cell lines such as HL-60 and MCF-7 with IC50 values ranging from 0.51 to 2.48 μM .

Case Study: Compound Efficacy

In a study involving several derivatives, it was found that those with a 2-bromobenzyl substituent exhibited enhanced cytotoxicity. The mechanism of action included induction of cell cycle arrest and apoptosis in cancer cells . This suggests that structural modifications can significantly influence biological activity.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. Compounds structurally related to 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole showed activity against various bacterial strains including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) of certain derivatives were reported to be below 1 µg/mL against these pathogens .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the benzimidazole ring in modulating biological activity. For instance:

Substituent IC50 (µM) Activity
2-bromobenzyl0.51 - 2.48Strong antitumor activity
Naphthylacyl<5.00Moderate antitumor activity
MethoxyphenylVariesAntimicrobial properties

The presence of electron-donating groups such as methoxy enhances solubility and bioavailability, which may contribute to increased potency .

Q & A

What are the optimal synthetic routes for preparing 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

Basic Question
Methodological Answer:
The synthesis typically involves alkylation or coupling reactions. For example, 5,6-dimethyl-1H-benzo[d]imidazole can be reacted with a 3-methoxyphenyl-containing electrophile (e.g., bromide or iodide) under basic conditions. Key steps include:

  • Alkylation: Use NaH in DMF as a base to deprotonate the benzimidazole nitrogen, followed by reaction with a methoxyphenyl halide .
  • Solvent Selection: Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction efficiency.
  • Purification: Column chromatography (hexane/ethyl acetate gradients) isolates the product with >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.